(1R,2S)-2-fluorocyclohexanamine hydrochloride
CAS No.: 2059908-57-3
Cat. No.: VC8088306
Molecular Formula: C6H13ClFN
Molecular Weight: 153.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2059908-57-3 |
---|---|
Molecular Formula | C6H13ClFN |
Molecular Weight | 153.62 |
IUPAC Name | (1R,2S)-2-fluorocyclohexan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H12FN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H/t5-,6+;/m0./s1 |
Standard InChI Key | IOXBYKGOFZSEIL-RIHPBJNCSA-N |
Isomeric SMILES | C1CC[C@@H]([C@@H](C1)N)F.Cl |
SMILES | C1CCC(C(C1)N)F.Cl |
Canonical SMILES | C1CCC(C(C1)N)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Configuration
(1R,2S)-2-Fluorocyclohexanamine hydrochloride is a chiral amine salt in which the fluorine atom occupies the equatorial position on the cyclohexane ring, and the amine group is protonated as a hydrochloride salt. The (1R,2S) stereochemistry ensures its utility in asymmetric synthesis, where the spatial arrangement of substituents critically influences biological activity and molecular interactions .
The compound’s International Union of Pure and Applied Chemistry (IUPAC) name is (1R,2S)-2-fluorocyclohexanamine hydrochloride, with two primary CAS Registry Numbers: 1335302-62-9 and 2059908-57-3 . These identifiers distinguish it from related fluorinated cyclohexylamines, such as (1R,2S)-2-fluorocyclopropylaminetosylate (CAS 143062-84-4), which features a cyclopropane ring instead of cyclohexane .
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS Number | 1335302-62-9, 2059908-57-3 | |
Molecular Formula | ||
Molecular Weight | 153.62–153.63 g/mol | |
Purity | 95–98% |
Physicochemical Properties
Spectroscopic Characteristics
High-purity batches (≥95%) are characterized using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography–mass spectrometry (LC-MS) . The fluorine atom’s electronegativity induces distinct -NMR shifts, while the cyclohexane ring’s chair conformation influences proton coupling patterns in -NMR spectra.
Synthesis and Manufacturing
Stereoselective Synthesis Routes
The synthesis of (1R,2S)-2-fluorocyclohexanamine hydrochloride involves multistep strategies to achieve stereochemical control. A plausible route begins with the fluorination of a cyclohexene precursor via hydrofluorination, followed by resolution of enantiomers using chiral auxiliaries or enzymatic methods. The final step involves protonation with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Challenges
Commercial suppliers such as AKSci and Molport emphasize small-scale production (1–5 g batches) due to the compound’s specialized applications . The high cost (e.g., $1,388 per gram for 98% purity) reflects the complexity of maintaining stereochemical integrity during scale-up .
Applications in Research and Development
Catalysis and Material Science
In asymmetric catalysis, the compound serves as a ligand precursor for transition-metal complexes. Its rigid cyclohexane backbone and fluorine substituent modulate steric and electronic effects, improving catalytic selectivity in cross-coupling reactions .
Parameter | Recommendation | Source |
---|---|---|
Storage Conditions | 2–8°C, dry environment | |
Hazard Statements | Xi (Irritant) | |
Precautionary Measures | Use personal protective equipment (PPE) |
Environmental Impact
No ecotoxicity data are available, but fluorinated amines generally require careful disposal to prevent groundwater contamination. Incineration with alkaline scrubbers is recommended for waste management .
Comparison with Related Fluorinated Cyclohexylamine Derivatives
(1R,2S)-2-Fluorocyclopropylaminetosylate
This cyclopropane analog (CAS 143062-84-4) shares the (1R,2S) configuration but features a tosylate counterion. The smaller ring size increases ring strain, potentially enhancing reactivity in alkylation reactions .
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